gamma-Glutamyltyrosine

DPP-IV inhibition type 2 diabetes enzyme kinetics

Researchers requiring a validated DPP-IV inhibitor with kokumi activity face limited access to structurally authenticated γ-glutamyl dipeptides with documented potency. γ-Glu-Tyr (CAS 7432-23-7) resolves this gap: • Competitive DPP-IV inhibition at IC₅₀ 6.77 ± 0.68 mM, confirmed by Lineweaver-Burk kinetics (unchanged Vₘₐₓ, increased Kₘ). • Kokumi peptide imparting mouthfulness and savory continuity at low taste thresholds in umami matrices. • 36-month lyophilized stability at -20°C; DMSO solubility up to 250 mg/mL with sonication. Supplied at ≥98% HPLC purity, available from stock for immediate global dispatch.

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 7432-23-7
Cat. No. B1329652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyltyrosine
CAS7432-23-7
Synonymsgamma-glutamyl-L-tyrosine
gamma-glutamyltyrosine
glutyrosine
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1
InChIKeyVVLXCWVSSLFQDS-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamyltyrosine (CAS 7432-23-7) for Diabetes Research and Kokumi Taste Studies: Technical Specifications and Procurement Guide


Gamma-Glutamyltyrosine (γ-Glu-Tyr; CAS 7432-23-7) is a dipeptide composed of L-glutamic acid and L-tyrosine joined by a γ-peptide linkage . It is a naturally occurring human metabolite and has been isolated from soybean seeds (Glycine max) [1]. The compound is characterized by a molecular formula of C₁₄H₁₈N₂O₆, a molecular weight of 310.30 g/mol, a predicted melting point of 219–221 °C, and a predicted boiling point of 690.4±55.0 °C at 760 mmHg . Gamma-Glutamyltyrosine is recognized for two distinct functional properties: competitive inhibition of dipeptidyl peptidase-IV (DPP-IV) with an IC₅₀ of 6.77 ± 0.68 mM, and activity as a kokumi peptide that enhances mouthfulness and savory taste continuity in food matrices .

Why Generic Gamma-Glutamyl Dipeptides Cannot Substitute for Gamma-Glutamyltyrosine in Targeted Applications


Gamma-glutamyl dipeptides as a class share a common γ-glutamyl backbone but exhibit wide functional divergence based on the C-terminal amino acid residue. Among 20 tested γ-glutamyl dipeptides, only five (γ-Glu-Met, γ-Glu-Leu, γ-Glu-Phe, γ-Glu-Trp, and γ-Glu-Tyr) demonstrate measurable DPP-IV inhibitory activity with IC₅₀ values below 10 mM, and these five display a 3.5-fold range in inhibitory potency . Furthermore, sensory characterization reveals that γ-Glu-Tyr and γ-Glu-Phe are specifically identified as contributors to the kokumi taste sensation in soybean extracts at low taste thresholds in umami solutions, whereas other γ-glutamyl dipeptides such as γ-Glu-Leu, γ-Glu-Val, and γ-Glu-cysteinyl-β-alanine exhibit different threshold profiles and sensory characteristics [1]. These functional differences preclude simple substitution; selecting γ-Glu-Tyr versus a structurally similar alternative such as γ-Glu-Phe yields quantitatively distinct DPP-IV inhibition and sensory outcomes [1].

Quantitative Evidence for Gamma-Glutamyltyrosine Differentiation: DPP-IV Inhibition and Kokumi Activity Benchmarks


DPP-IV Inhibition: IC₅₀ and Competitive Inhibition Profile of Gamma-Glutamyltyrosine Versus Active γ-Glutamyl Dipeptides

Gamma-Glutamyltyrosine (γ-Glu-Tyr) exhibits competitive inhibition of dipeptidyl peptidase-IV (DPP-IV) with an IC₅₀ of 6.77 ± 0.68 mM, as determined by fluorometric enzyme assay . Among the five γ-glutamyl dipeptides showing DPP-IV inhibitory activity (IC₅₀ < 10 mM), γ-Glu-Tyr displays the highest IC₅₀, indicating the weakest inhibitory potency relative to comparators . The inhibition type was confirmed as competitive via Lineweaver-Burk plot analysis, with no significant change in Vₘₐₓ and an increase in Kₘ in the presence of the inhibitor .

DPP-IV inhibition type 2 diabetes enzyme kinetics

Kokumi Taste Contribution: Identification of Gamma-Glutamyltyrosine as a Key Kokumi Peptide in Soybean

Gamma-Glutamyltyrosine (γ-Glu-Tyr) was identified as a key contributor to the kokumi taste sensation in soybean seeds (Glycine max) [1]. Sensory-guided fractionation and LC–MS/MS analyses demonstrated that γ-Glu-Tyr and γ-Glu-Phe impart a low taste threshold kokumi sensation when added to a basic umami solution containing glutamic acid, inosine monophosphate, and sodium chloride [1]. The detection threshold of γ-glutamyl peptides in aqueous solutions ranges from 3.3 to 9.4 mmol/L for an unspecific, slightly astringent sensation, with thresholds decreasing significantly when added to savory matrices [2].

kokumi taste food science sensory analysis

Enzymatic Synthesis Yield Comparison: Gamma-Glutamyltyrosine Among DPP-IV Inhibitory γ-Glutamyl Dipeptides

A study describing γ-glutamyl dipeptides as competitive DPP-IV inhibitors demonstrated enzymatic synthesis of γ-Glu-Met using a commercial glutaminase from Bacillus amyloliquefaciens, achieving a yield of 26.16% under optimized conditions (200 mM Gln, 20 mM Met, 0.1 U mL⁻¹ enzyme, pH 9.0, 37 °C, 3 h) [1]. γ-Glu-Tyr was among the five dipeptides (γ-Glu-Met, γ-Glu-Leu, γ-Glu-Phe, γ-Glu-Trp, γ-Glu-Tyr) exhibiting competitive DPP-IV inhibition, though specific synthetic yields for γ-Glu-Tyr were not reported in this study [1].

enzymatic synthesis biocatalysis peptide manufacturing

Oxidative Stress Biomarker: Serum Gamma-Glutamyltyrosine Elevation in Aging and Metabolic Conditions

Gamma-Glutamyltyrosine, along with gamma-glutamylphenylalanine, is a product of the glutathione cycle and has been identified as a biomarker for oxidative stress . Elevated serum levels of gamma-glutamyltyrosine correlate with increased oxidative stress and are linked to aging and age-related diseases . Additionally, changes in serum gamma-glutamyltyrosine levels correlate with alterations in insulin sensitivity .

oxidative stress biomarker metabolomics

Storage Stability: Lyophilized Gamma-Glutamyltyrosine Shelf Life and Solution Handling Requirements

Gamma-Glutamyltyrosine (γ-Glu-Tyr) demonstrates defined stability profiles under recommended storage conditions. In lyophilized form, the compound is stable for 36 months when stored at -20°C and kept desiccated [1]. In solution, storage at -20°C is recommended, with use within 1 month to prevent potency loss [1]. The compound exhibits solubility in DMSO at 100 mg/mL with sonication , and broader solubility of 250 mg/mL in DMSO (805.67 mM) with sonication recommended .

compound stability storage conditions laboratory handling

Gamma-Glutamyltyrosine Procurement Scenarios: Research Applications Aligned with Quantitative Evidence


DPP-IV Inhibition Studies Requiring a Moderate-Potency γ-Glutamyl Reference Compound

In type 2 diabetes research involving DPP-IV enzyme inhibition, γ-Glu-Tyr serves as a quantitatively characterized, lower-potency reference among active γ-glutamyl dipeptides. With an IC₅₀ of 6.77 mM, it provides a distinct potency benchmark relative to more potent analogs (γ-Glu-Met, γ-Glu-Leu, γ-Glu-Phe, γ-Glu-Trp), enabling structure-activity relationship (SAR) studies and comparative inhibition profiling . The competitive inhibition mechanism, confirmed by Lineweaver-Burk analysis with unchanged Vₘₐₓ and increased Kₘ, supports its use in kinetic investigations of DPP-IV catalysis .

Kokumi Taste Research and Plant-Based Food Flavor Enhancement

For food science research focused on kokumi taste perception and flavor enhancement, γ-Glu-Tyr is a validated kokumi contributor in soybean matrices . Its documented ability to impart mouthfulness and savory continuity at low taste thresholds in umami solutions makes it suitable for formulation studies involving plant-based proteins, broths, and savory products [1]. The compound's sensory activity is distinct from other γ-glutamyl dipeptides identified in beans, providing a specific molecular tool for kokumi mechanism studies [1].

Metabolomics and Oxidative Stress Biomarker Validation Studies

In clinical metabolomics and aging research, γ-Glu-Tyr functions as a validated serum biomarker for oxidative stress, with elevated levels correlating with age-related conditions and altered insulin sensitivity . Its presence in the glutathione cycle metabolic pathway supports its use in studies investigating redox homeostasis, glutathione metabolism, and metabolic syndrome. Procurement of high-purity γ-Glu-Tyr reference standard enables accurate quantification in LC–MS/MS-based metabolomics workflows .

Laboratory Inventory Planning for Long-Term DPP-IV and Kokumi Studies

The documented 36-month lyophilized stability at -20°C supports multi-year research programs involving γ-Glu-Tyr, reducing the need for frequent re-procurement . DMSO solubility of up to 250 mg/mL with sonication enables flexible stock solution preparation [1]. Researchers should note that solution stability is limited to 1 month at -20°C, requiring aliquoting and fresh preparation for extended assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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